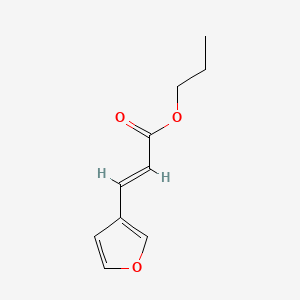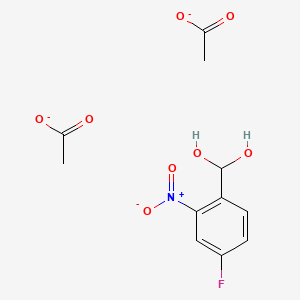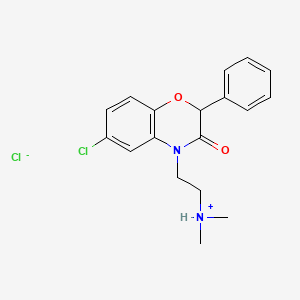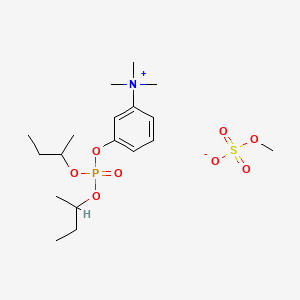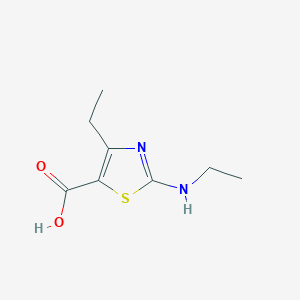![molecular formula C10H18S B15346347 2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol CAS No. 55511-33-6](/img/structure/B15346347.png)
2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethylbicyclo[311]heptane-1-thiol is a bicyclic organic compound with the molecular formula C₁₀H₁₈S It is a derivative of bicyclo[311]heptane, featuring a sulfur atom at the first position and three methyl groups at the 2, 6, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiol typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[3.1.1]heptane as the starting material.
Methylation: The addition of methyl groups at the 2, 6, and 6 positions is accomplished through a series of alkylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to minimize by-products and ensure the safety of the production environment.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Alcohols, thiols.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be explored for its therapeutic properties and used in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can modulate biological processes and pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol is unique due to its bicyclic structure and the presence of the thiol group. Similar compounds include:
Bicyclo[3.1.1]heptane-1-thiol: Lacks the methyl groups.
2,6,6-Trimethylbicyclo[3.1.1]heptane: Lacks the thiol group.
2,6,6-Trimethylbicyclo[3.1.1]heptene-1-thiol: Contains a double bond in the ring structure.
These compounds differ in their chemical properties and potential applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
55511-33-6 |
|---|---|
Molekularformel |
C10H18S |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiol |
InChI |
InChI=1S/C10H18S/c1-7-4-5-8-6-10(7,11)9(8,2)3/h7-8,11H,4-6H2,1-3H3 |
InChI-Schlüssel |
YHBWJJQAGNYITO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2CC1(C2(C)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



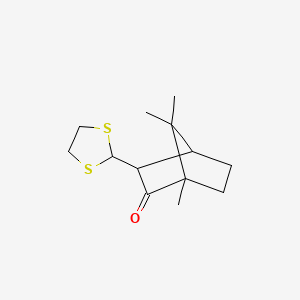
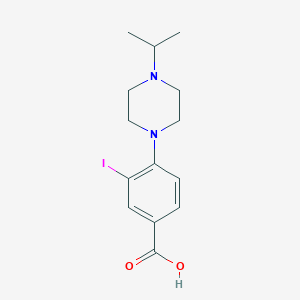
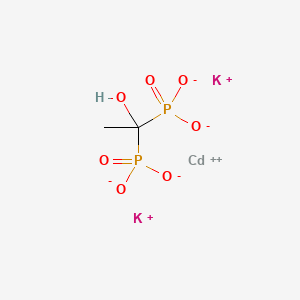
![2,7-Naphthalenedisulfonic acid, 4-[[2-amino-4-hydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]-3-[(4-nitrophenyl)azo]phenyl]azo]-5-hydroxy-](/img/structure/B15346295.png)
![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)vinyl]-1H-imidazolium nitrate](/img/structure/B15346302.png)
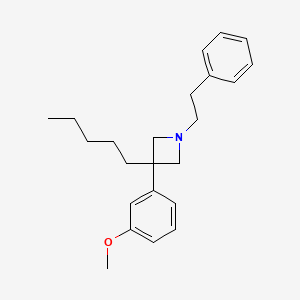
![N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine](/img/structure/B15346312.png)
![2,4-Bis[(dimethylamino)methyl]phenol](/img/structure/B15346323.png)
